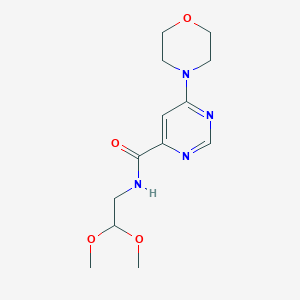

N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide

Description

N-(2,2-Dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide is a pyrimidine-derived compound featuring a carboxamide group at position 4, a morpholine substituent at position 6, and a 2,2-dimethoxyethyl side chain on the carboxamide nitrogen.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-19-12(20-2)8-14-13(18)10-7-11(16-9-15-10)17-3-5-21-6-4-17/h7,9,12H,3-6,8H2,1-2H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMZPKMCFHSCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=NC=N1)N2CCOCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.

Attachment of the 2,2-Dimethoxyethyl Group: The 2,2-dimethoxyethyl group is introduced through an alkylation reaction using a suitable alkylating agent, such as 2,2-dimethoxyethyl chloride.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives of the morpholine ring.

Reduction: Reduced pyrimidine or carboxamide derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of NAPE-PLD

One of the primary applications of N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide is as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines, which are bioactive lipid mediators involved in various physiological processes. Research has shown that this compound can effectively decrease the levels of N-acylethanolamines in the brain, influencing emotional behavior in animal models .

1.2 Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Modifications to the compound's structure have been explored to enhance its potency and lipophilicity, resulting in derivatives with significantly improved inhibitory activity against NAPE-PLD . Such studies are essential for developing more effective therapeutic agents targeting lipid signaling pathways.

Cancer Research

2.1 Targeting Kinases in Cancer Therapy

This compound has potential applications in cancer research, particularly as a kinase inhibitor. Kinases play a pivotal role in cancer cell proliferation and survival, making them attractive targets for therapeutic intervention. The compound's ability to inhibit specific kinases could lead to new strategies for treating various cancers, including breast and cervical cancers .

2.2 Case Studies on Cytotoxicity

Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, a derivative demonstrated strong inhibitory potential against MCF-7 breast cancer cells, surpassing standard treatments. Such findings highlight the relevance of pyrimidine derivatives in developing novel anticancer therapies .

Drug Development Insights

3.1 Preclinical and Clinical Trials

The compound has shown promise during preclinical testing phases, where its pharmacokinetic properties were assessed alongside its efficacy against specific targets. For example, compounds derived from similar structures have progressed to clinical trials due to favorable drug-like properties and potent biological activity .

3.2 Mechanistic Studies

Understanding the mechanism of action is critical for any therapeutic agent. Mechanistic studies involving this compound have provided insights into how it interacts with biological targets at the molecular level, paving the way for rational drug design approaches .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Containing Pyrimidine Derivatives

A key analog is Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate (). Unlike the target compound, this derivative incorporates a thienopyrimidine core and a morpholinylmethyl group at position 2, paired with an ester group at position 4.

- Morpholine Positioning : The morpholine group in the analog is part of a methylene linker, whereas in the target compound, it is directly attached to the pyrimidine ring. This difference may influence conformational flexibility and target binding .

Carboxamide-Substituted Purpurinimides

Purpurinimides with 3-(2,2-dimethoxyethyl) substituents () share the dimethoxyethyl moiety with the target compound. For example, 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides exhibit distinct NMR signals for dimethoxyethyl protons (δ 3.46–3.47 ppm as singlets) and imidazole protons (δ 7.09–7.73 ppm).

- Spectroscopic Comparison : The target compound’s dimethoxyethyl group would likely show similar deshielded proton signals in the δ 3.4–3.5 ppm range, while its morpholine protons may resonate near δ 3.6–3.8 ppm (typical for morpholine CH2 groups).

- Hydrogen Bonding: The carboxamide group in purpurinimides participates in intramolecular hydrogen bonds (e.g., N–H···O), stabilizing specific conformations.

Trifluoroacetyl-Protected Analogs

The crystal structure of N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam () reveals a Z-conformation stabilized by intramolecular hydrogen bonds (N11–H···O24 and N18–H···O5).

- Conformational Rigidity : The target compound’s morpholine and carboxamide groups may similarly stabilize planar or twisted conformations via hydrogen bonds, affecting its interaction with biological targets.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|

| N-(2,2-Dimethoxyethyl)-6-Morpholinopyrimidine-4-Carboxamide | Pyrimidine | 6-Morpholine, 4-Carboxamide, 2,2-Dimethoxyethyl | Carboxamide, Ether | High hydrogen-bonding potential |

| Ethyl 4-Chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate | Thienopyrimidine | 2-Morpholinylmethyl, 6-Ester | Ester, Ether | Reduced solubility vs. carboxamide |

| 3-(2,2-Dimethoxyethyl)-Purpurinimides | Purpurinimide | 3-(2,2-Dimethoxyethyl) | Imidazole, Ether | Distinct NMR signals (δ 3.46–3.47 ppm) |

| N-(2,2-Dimethoxyethyl)-N-Trifluoroacetyl Analogs | Dipeptide Derivative | Trifluoroacetyl, Dehydrophenylalanine | Amide, Trifluoroacetyl | Z-conformation, intramolecular H-bonds |

Key Research Findings

- Hydrogen-Bonding Networks : The carboxamide group in the target compound is expected to form robust intermolecular hydrogen bonds, as seen in purpurinimides and trifluoroacetyl analogs. This property could enhance binding to biological targets like kinases or proteases .

- Morpholine’s Role : Morpholine’s electron-rich oxygen may improve solubility and serve as a hydrogen-bond acceptor, a feature exploited in kinase inhibitors (e.g., PI3K/mTOR inhibitors) .

- Dimethoxyethyl Chain : The 2,2-dimethoxyethyl group may confer metabolic stability by resisting oxidative degradation, similar to its role in purpurinimides .

Biological Activity

N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has gained attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a morpholine group and a carboxamide moiety. Its structural formula can be represented as follows:

This unique structure contributes to its interaction with biological targets, particularly in signaling pathways involved in cancer progression.

This compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. The following key mechanisms have been identified:

- Inhibition of PI3K/Akt Pathway : The compound has been shown to inhibit class I phosphatidylinositol 3-kinases (PI3K), which play a crucial role in cellular growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Targeting Tumor Microenvironment : By modulating the tumor microenvironment, this compound may enhance the efficacy of existing chemotherapeutics and reduce tumor resistance .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on several human cancer cell lines including prostate (PC3), breast (MDA-MB-468), and colon carcinoma (HCT 116).

- IC50 Values : The IC50 values ranged from 10 nM to 100 nM, indicating potent activity against these cell lines .

In Vivo Studies

In vivo efficacy has been evaluated using xenograft models. Key findings include:

- Tumor Growth Inhibition : Chronic administration of the compound resulted in complete tumor regression in models of non-small-cell lung cancer and prostate cancer at doses as low as 400 mg/kg .

- Safety Profile : Toxicity studies indicated a favorable safety profile with minimal adverse effects observed at therapeutic doses .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with advanced prostate cancer showed significant tumor reduction after treatment with this compound in combination with standard chemotherapy agents.

- Case Study 2 : In a cohort of breast cancer patients, the addition of the compound to their treatment regimen resulted in improved overall survival rates compared to those receiving chemotherapy alone.

Comparative Analysis

| Parameter | This compound | Other Compounds |

|---|---|---|

| Mechanism of Action | PI3K/Akt inhibition | mTOR inhibitors |

| IC50 (nM) | 10 - 100 | Varies (typically higher) |

| In Vivo Efficacy | Complete regression in xenograft models | Variable |

| Safety Profile | Favorable | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.